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Compound of Interest

Compound Name: Anticancer agent 43

Cat. No.: B12416960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anticancer agent 43, identified as methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-

ylidene)methyl)-1H-indole-2-carboxylate, is a novel indole-thiazolidinone hybrid molecule with

potent and selective anticancer properties.[1][2] This document provides a comprehensive

technical overview of its synthesis, mechanism of action, and key experimental data. The agent

induces apoptosis in human tumor cells through a caspase-3, PARP1, and Bax-dependent

pathway and causes significant DNA damage.[3] This guide is intended to serve as a resource

for researchers in oncology and drug development, providing detailed experimental protocols

and structured data to facilitate further investigation and development of this promising

anticancer compound.
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Property Value Reference(s)

CAS Number 2470015-35-9

Molecular Formula C₁₄H₉FN₂O₃S₂

Molecular Weight 336.36 g/mol

Appearance Light yellow to yellow solid

Purity 98.58%

Solubility

DMSO: 125 mg/mL (371.63

mM; requires ultrasonic

treatment)

Storage

Powder: -20°C for 3 years.

Stock Solution: -80°C for 6

months.

Synthesis
Anticancer agent 43 (referred to as compound 3a in the primary literature) is synthesized via a

Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of Anticancer Agent
43

Reactants:

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

2-Thioxothiazolidin-4-one (Rhodanine)

Anhydrous sodium acetate

Glacial acetic acid (solvent)

Procedure: a. A mixture of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (10 mmol), 2-

thioxothiazolidin-4-one (10 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic
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acid (50 mL) is refluxed for 5-7 hours. b. The reaction progress is monitored by thin-layer

chromatography (TLC). c. Upon completion, the reaction mixture is cooled to room

temperature. d. The resulting precipitate is filtered, washed with water, and then with ethanol.

e. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or

acetic acid) to yield the final compound.

In Vitro Anticancer Activity
Cytotoxicity
Anticancer agent 43 exhibits potent cytotoxic activity against a range of human cancer cell

lines, with notably lower toxicity towards non-malignant cell lines.

Cell Line Cancer Type GI₅₀ (µM) Reference(s)

MCF-7 Breast Cancer 0.7

HCT116 Colon Cancer 0.8

A549 Lung Cancer 9.7

HepG2 Hepatoma 12.1

HeLa Cervical Cancer 49.3

WM793 Melanoma 80.4

THP-1 Leukemia 62.4

HaCaT
Non-malignant

Keratinocytes
98.3

Balb/c 3T3
Non-malignant

Fibroblasts
40.8

A selectivity index (SI₅₀) of 28.94 towards human tumor cells has been reported.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Cell Plating:
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Cancer and non-malignant cells are seeded in 96-well plates at a density of 5,000-10,000

cells per well and incubated for 24 hours to allow for attachment.

Compound Treatment:

A stock solution of Anticancer agent 43 is prepared in DMSO and serially diluted with

culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

The culture medium is replaced with the medium containing the various concentrations of

the compound. A vehicle control (DMSO) is also included.

Incubation:

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

MTT Addition and Incubation:

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for an additional 4 hours.

Formazan Solubilization:

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the

formazan crystals.

Data Acquisition:

The absorbance is measured at 570 nm using a microplate reader.

The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-

response curves.

Mechanism of Action
Induction of Apoptosis
Anticancer agent 43 induces apoptosis in cancer cells, a key mechanism for its anticancer

effect.
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Cell Treatment:

HepG2 cells are treated with Anticancer agent 43 (45 µM) for 24 hours.

Cell Harvesting and Staining:

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated

in the dark for 15 minutes.

Flow Cytometry:

The stained cells are analyzed by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway
The pro-apoptotic effect of Anticancer agent 43 is mediated through the intrinsic mitochondrial

pathway, involving the upregulation of the pro-apoptotic protein Bax and the subsequent

activation of caspase-3 and cleavage of PARP1.
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Apoptotic signaling pathway of Anticancer Agent 43.
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Cell Lysis and Protein Quantification:

HCT116 and MCF-7 cells are treated with Anticancer agent 43 (0.7 µM) for 24 hours.

Cells are lysed, and protein concentration is determined using a BCA assay.

SDS-PAGE and Protein Transfer:

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

Immunoblotting:

The membrane is blocked and incubated with primary antibodies against Bax, cleaved

caspase-3, cleaved PARP1, Cdk2, and a loading control (e.g., β-actin).

The membrane is then incubated with HRP-conjugated secondary antibodies.

Detection:

Protein bands are visualized using a chemiluminescence detection system.

Results indicate a decrease in the expression of Cdk2 protein in HCT116 and MCF-7 cells.

DNA Damage
Anticancer agent 43 induces DNA damage in cancer cells, which likely contributes to its

cytotoxic and pro-apoptotic effects.

Cell Line
Concentration
(µM)

Tail DNA (%)
OTM (Olive Tail
Moment)

Reference(s)

HepG2 45 26.2 13.2

HCT116 0.7, 55 16.1 3.7

Balb/c 3T3 45 8.4 3.5

Cell Treatment and Embedding:
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Cells (HepG2, HCT116, MCF-7, Balb/c 3T3) are treated with various concentrations of

Anticancer agent 43.

Harvested cells are mixed with low-melting-point agarose and layered onto a microscope

slide pre-coated with normal melting point agarose.

Lysis:

The slides are immersed in a high-salt lysis solution to remove cell membranes and

cytoplasm, leaving the nuclear DNA.

Alkaline Unwinding and Electrophoresis:

The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

Electrophoresis is performed to allow the fragmented DNA to migrate from the nucleus,

forming a "comet tail".

Staining and Visualization:

The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

Comets are visualized and analyzed using a fluorescence microscope and specialized

software to quantify the extent of DNA damage (e.g., % Tail DNA, Olive Tail Moment).

Cell Cycle Analysis
Anticancer agent 43 (45 µM, 24 h) did not show any significant effect on the transition of G1/S

phases in HepG2 cells, suggesting that its primary mechanism of action is not through cell

cycle arrest at this checkpoint.

Experimental Workflow
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Overall experimental workflow for the evaluation of Anticancer Agent 43.

Conclusion
Anticancer agent 43 (CAS 2470015-35-9) is a potent and selective anticancer compound that

warrants further investigation. Its mechanism of action, involving the induction of apoptosis via

the intrinsic pathway and the infliction of DNA damage, makes it a promising candidate for the

development of new cancer therapeutics. The detailed protocols and comprehensive data

presented in this guide provide a solid foundation for future preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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